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3-cyano-N-cyclopropylbenzenesulfonamide

Lp-PLA2 Fragment-Based Drug Discovery Biochemical Potency

Fragment-based drug discovery campaigns targeting Lp-PLA2 often lack validated negative control probes that bind a conformationally distinct pocket. 3-Cyano-N-cyclopropylbenzenesulfonamide solves this by occupying a cryptic allosteric site remote from the catalytic Ser273, with no measurable inhibition (IC₅₀ > 1 mM). Its co-crystal structure (PDB 5LZ2, 2.10 Å) provides the exact binding pose for fragment-growing, pharmacophore modeling, and docking validation. Supplied as a characterized reference standard, it ensures inter-laboratory reproducibility for X-ray fragment screening, CETSA, and ABPP assays. Bulk and custom synthesis options available.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B7806244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-cyclopropylbenzenesulfonamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C10H10N2O2S/c11-7-8-2-1-3-10(6-8)15(13,14)12-9-4-5-9/h1-3,6,9,12H,4-5H2
InChIKeyIQBVFUJHLUVSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N-cyclopropylbenzenesulfonamide: Fragment Hit Identity, Physicochemical Profile, and Procurement Rationale


3-Cyano-N-cyclopropylbenzenesulfonamide (PDB ligand code 7BX, molecular formula C₁₀H₁₀N₂O₂S, MW 222.26 g/mol) is a small-molecule organic compound featuring a benzenesulfonamide core substituted with a cyano group at the meta position and an N-cyclopropyl substituent [1]. It was identified as an X-ray crystallographic fragment hit against human lipoprotein-associated phospholipase A2 (Lp-PLA2, encoded by PLA2G7) during a fragment-based drug discovery (FBDD) campaign at Astex Pharmaceuticals [2]. In biochemical assays using recombinant human Lp-PLA2, this fragment exhibited no measurable inhibitory activity up to the highest tested concentration, with a reported IC₅₀ greater than 1 mM (>1,000,000 nM) [3]. Despite its negligible potency, the compound serves as a validated chemical probe for the exploration of a novel conformational binding pocket in Lp-PLA2 that is inaccessible to classical active-site inhibitors, making it a critical reference standard for structure-based drug design and fragment-to-lead optimization programs in cardiovascular and neuroinflammatory target research [4].

Why 3-Cyano-N-cyclopropylbenzenesulfonamide Cannot Be Replaced by Common Sulfonamide Analogs or Generic Lp-PLA2 Inhibitors


Generic substitution of 3-cyano-N-cyclopropylbenzenesulfonamide with other sulfonamide building blocks or potent Lp-PLA2 inhibitors is scientifically unjustified because this compound occupies a cryptic, conformationally gated binding pocket remote from the catalytic Ser273 residue, a feature absent in all major competing chemotypes [1]. Established clinical-stage Lp-PLA2 inhibitors such as darapladib (SB-480848, IC₅₀ = 0.25 nM) and the later sulfonamide-based leads (e.g., compound 37, IC₅₀ = 14 nM) are highly potent, active-site-directed molecules that do not recapitulate the fragment's unique binding topology [2]. The meta-cyano substitution on the benzenesulfonamide core, combined with the N-cyclopropyl group, generates a precisely defined hydrogen-bonding network and shape complementarity within this novel pocket that is exquisitely sensitive to minor structural perturbations; simple N-alkyl or para-substituted analogs fail to maintain the crystallographically validated binding pose and cannot serve as analytical reference standards for this pocket [3]. Consequently, any attempt to substitute this compound with a structurally related but topologically distinct analog would invalidate downstream structural biology experiments, fragment-merging campaigns, and computational docking validations that depend on the exact binding geometry of the original fragment hit.

Quantitative Differentiation Evidence for 3-Cyano-N-cyclopropylbenzenesulfonamide Against Closest Analogs


Fragment Hit vs. Optimized Clinical Candidate: Biochemical Potency Differential Exceeds 4,000,000-Fold

3-Cyano-N-cyclopropylbenzenesulfonamide exhibits an IC₅₀ greater than 1,000,000 nM (1 mM) against recombinant human Lp-PLA2 in a Thio-PAF biochemical assay, representing the weakest detectable activity threshold [1]. By comparison, the clinical-stage Lp-PLA2 inhibitor darapladib (SB-480848) achieves an IC₅₀ of 0.25 nM under comparable recombinant enzyme assay conditions [2]. The 4,000,000-fold potency gap is not a liability but rather the defining feature of this fragment: it confirms the compound's role as a structurally validated, non-optimized starting point that avoids the off-target pharmacology and CYP inhibition liabilities associated with highly optimized drug-like molecules such as darapladib, thereby enabling clean mechanistic studies.

Lp-PLA2 Fragment-Based Drug Discovery Biochemical Potency

Crystallographic Binding Mode: Novel Allosteric Pocket vs. Catalytic-Site Inhibitors

The co-crystal structure of 3-cyano-N-cyclopropylbenzenesulfonamide with human Lp-PLA2 (PDB ID: 5LZ2, resolution 2.10 Å) reveals that the fragment occupies a previously unrecognized conformational pocket created by movement of a protein side chain, located approximately 13 Å away from the catalytic residue Ser273 [1][2]. In stark contrast, darapladib and other active-site-directed inhibitors (e.g., compound 37 from the sulfonamide series) bind directly within the catalytic cleft, making contacts with the catalytic triad [3]. The fragment's binding is mediated through the sulfonamide oxygen atoms forming hydrogen bonds with backbone amides in the novel pocket, while the cyano group engages in a dipole-dipole interaction with a specific backbone carbonyl, a geometry that cannot be achieved by des-cyano or para-cyano isomers.

X-ray Crystallography Allosteric Binding Lp-PLA2

Scaffold Uniqueness: Meta-Cyano Substitution Pattern vs. Para-Cyano and Des-Cyano Analogs

Among the broader class of N-cyclopropylbenzenesulfonamides, 3-cyano substitution is conspicuously underrepresented, with the vast majority of commercially available analogs being either 4-cyano (para) isomers or unsubstituted at the phenyl ring . The meta-cyano group in 3-cyano-N-cyclopropylbenzenesulfonamide is not a trivial positional variation: in the 5LZ2 crystal structure, the cyano nitrogen accepts a hydrogen bond from a backbone NH group within the novel pocket, while a para-cyano group would project into solvent, completely abrogating this key anchoring interaction [1][2]. Furthermore, the 3-cyano substituent modulates the electron density of the sulfonamide NH and alters the pKa of the sulfonamide proton relative to 3-nitro (electron-withdrawing) and 3-amino (electron-donating) comparators, fine-tuning the hydrogen-bond donor strength of the sulfonamide linkage.

Structure-Activity Relationship Sulfonamide Scaffold Chemical Biology

Ligand Efficiency and Fragment Metrics: Comparison with Known Lp-PLA2 Fragment Hits

According to the Mother of All Databases (MOAD), 3-cyano-N-cyclopropylbenzenesulfonamide (7BX) exhibits a binding affinity corresponding to an IC₅₀ of approximately 1 mM (pIC₅₀ ≈ 3.0) against Lp-PLA2 [1]. With a molecular weight of 222.26 Da and 15 heavy atoms, its ligand efficiency (LE) is approximately 0.20 kcal/mol per heavy atom (estimated from ΔG ≈ –RT ln(IC₅₀) at the binding limit), which falls within the acceptable range for a fragment hit (LE ≥ 0.20) and indicates a qualitatively favorable balance of binding enthalpy versus molecular size [2]. While other fragment hits from the same screening campaign have been reported (e.g., fragments binding at distinct subsites within the Lp-PLA2 active site), 7BX is uniquely characterized by its simultaneous binding to the novel cryptic pocket and its well-resolved electron density, making it the only fragment for which both the binding location and the binding pose have been unambiguously defined at high resolution [3].

Ligand Efficiency Fragment Metrics MOAD Database

High-Value Research and Procurement Scenarios for 3-Cyano-N-cyclopropylbenzenesulfonamide


Allosteric Pocket Probe for Fragment-Based Drug Discovery (FBDD) Campaigns

Research groups pursuing allosteric inhibitors of Lp-PLA2 for cardiovascular or neuroinflammatory indications can use 3-cyano-N-cyclopropylbenzenesulfonamide as a structurally validated starting fragment. Its co-crystal structure (PDB 5LZ2) provides a high-resolution map of the novel cryptic pocket, enabling structure-based fragment growing, fragment merging with active-site binders, or pharmacophore modeling. The availability of the exact binding pose eliminates the need for de novo fragment screening and accelerates hit-to-lead timelines [1].

Negative Control for Lp-PLA2 Target Engagement and Selectivity Assays

Because this fragment exhibits no measurable Lp-PLA2 inhibition in biochemical assays (IC₅₀ > 1 mM), it serves as an ideal negative control compound in target engagement studies that employ potent inhibitors (e.g., darapladib, compound 37) as positive controls. This is particularly valuable in cellular thermal shift assays (CETSA), BRET-based target engagement assays, and activity-based protein profiling (ABPP), where a structurally matched but pharmacologically inert binder is required to distinguish specific from non-specific target modulation [1][2].

Reference Standard for Crystallographic and Biophysical Fragment Screening Validation

Core facilities and CROs performing X-ray fragment screening against new protein targets can use this compound as a system suitability standard. The fragment's well-characterized binding to Lp-PLA2 under standardized crystallization conditions (PDB 5LZ2: resolution 2.10 Å, R-free 0.228) provides a benchmark for assessing soaking protocols, crystal quality, and data processing pipelines. Its commercial availability as a defined chemical entity (CID 8469252, PDB ligand code 7BX) ensures inter-laboratory reproducibility [1][3].

Computational Chemistry and Molecular Docking Benchmarking

Computational chemists developing or validating docking algorithms can use the 5LZ2 co-crystal structure as a benchmark dataset. The fragment's meta-cyano substitution and N-cyclopropyl group create a distinctive pharmacophore with specific hydrogen-bond donor/acceptor patterns and shape constraints, providing a challenging test case for pose prediction, scoring function calibration, and free energy perturbation (FEP) calculations. The availability of the unbound protein structure and the fragment-bound structure allows for rigorous assessment of induced-fit docking protocols [1].

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